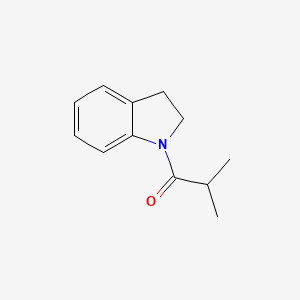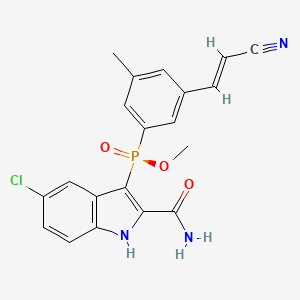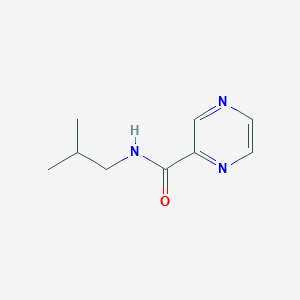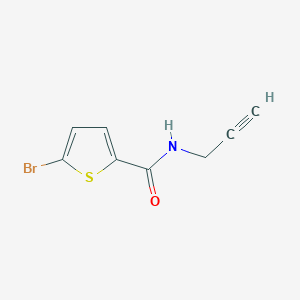
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine is a compound that features a thiophene ring substituted with ethyl and methyl groups, and a pyrrolidine ring attached via a carbonyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the condensation of 5-ethyl-4-methylthiophene-2-carboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. These methods often employ catalysts and automated systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Ethyl-4-methylthiophene-2-carbonyl)pyrrolidine can be compared with other thiophene and pyrrolidine derivatives:
Thiophene derivatives: Compounds like 5-ethyl-4-methylthiophene-2-carboxylic acid and 2,5-dimethylthiophene share similar structural features and biological activities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and 1-(2-pyrrolidinyl)pyrrolidine exhibit similar chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
(5-ethyl-4-methylthiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-3-10-9(2)8-11(15-10)12(14)13-6-4-5-7-13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGFSZKEHFGCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,2,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7499968.png)

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)

![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B7499995.png)

![2-(4-benzylpiperidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7500004.png)






